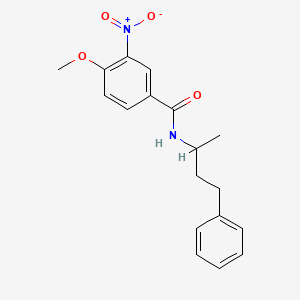
4-methoxy-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide
描述
4-methoxy-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MNPA, and has been synthesized using various methods.
作用机制
MNPA works by binding to the active site of DAT and preventing the reuptake of dopamine into presynaptic neurons. This results in increased dopamine levels in the synaptic cleft, which can lead to enhanced neurotransmission and behavioral effects.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and decreased anxiety-like behavior. These effects are thought to be mediated by the increased dopamine levels in the brain, which can modulate various neurotransmitter systems.
实验室实验的优点和局限性
One advantage of using MNPA in lab experiments is its high selectivity for DAT inhibition, which allows for more precise manipulation of dopamine levels in the brain. However, one limitation of using MNPA is its potential toxicity and side effects, which can vary depending on the dosage and administration method.
未来方向
For research on MNPA include further investigation into its potential therapeutic applications for neurological disorders such as Parkinson's disease and ADHD. Additionally, research could focus on developing more selective and potent DAT inhibitors based on the structure of MNPA. Finally, research could explore the potential use of MNPA as a tool for studying the role of dopamine in various brain functions and behaviors.
科学研究应用
MNPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MNPA has been shown to selectively inhibit the activity of dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This inhibition of DAT activity can lead to increased dopamine levels in the brain, which has been linked to various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
4-methoxy-3-nitro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13(8-9-14-6-4-3-5-7-14)19-18(21)15-10-11-17(24-2)16(12-15)20(22)23/h3-7,10-13H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFINRPDRFGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3974545.png)
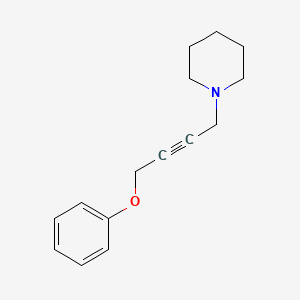
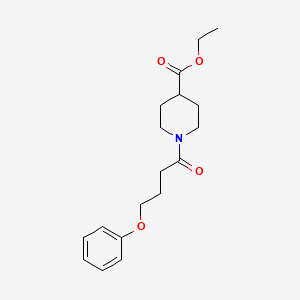
![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]leucinate](/img/structure/B3974560.png)
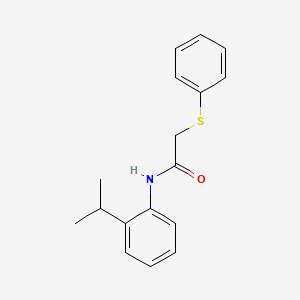
![N-[(5-methyl-2-furyl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B3974575.png)
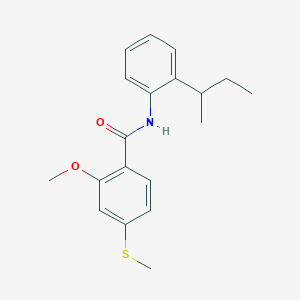
![4,4'-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974586.png)

![1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3974633.png)

![N-(2,6-diethylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974650.png)
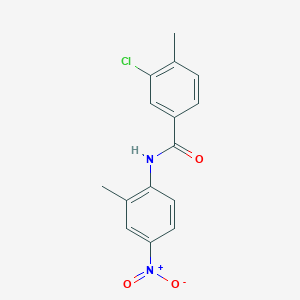
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)